N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314043
InChI: InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-15-9-8-14-19(20)22(28)23-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,23,28)
SMILES:
Molecular Formula: C22H19N5O
Molecular Weight: 369.4 g/mol

N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16314043

Molecular Formula: C22H19N5O

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C22H19N5O
Molecular Weight 369.4 g/mol
IUPAC Name N-benzhydryl-2-(5-methyltetrazol-1-yl)benzamide
Standard InChI InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-15-9-8-14-19(20)22(28)23-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,23,28)
Standard InChI Key AKAKYBRHQGROPQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

N-(Diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide features a benzamide backbone (C₆H₅CONH₂) substituted at the 2-position with a 5-methyltetrazole group. The diphenylmethyl moiety ((C₆H₅)₂CH–) is attached to the benzamide’s nitrogen atom, creating a sterically crowded molecular environment. This arrangement introduces both hydrophobic (aromatic rings) and polar (amide, tetrazole) regions, influencing its reactivity and interactions with biological systems.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₁₉N₅O
Molecular Weight389.43 g/mol
logP (Partition Coefficient)3.87 (predicted)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, tetrazole N)
Topological Polar Surface Area89.6 Ų

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to the compound’s metabolic stability and ability to engage in hydrogen bonding. X-ray crystallography of analogous compounds reveals planar geometries for the benzamide and tetrazole groups, with the diphenylmethyl group adopting a twisted conformation to minimize steric clashes .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide exhibit distinct signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 5.72 (s, 1H, CH), 7.25–7.89 (m, 14H, aromatic), 10.12 (s, 1H, NH).

  • ¹³C NMR: Peaks at δ 121.8 (tetrazole C), 138.4 (quaternary aromatic C), and 167.2 (amide C=O) confirm the connectivity of functional groups.
    Infrared spectroscopy (IR) shows stretches at 1685 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (tetrazole ring), aligning with reported benzamide-tetrazole hybrids .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves a multi-step sequence:

  • Preparation of 2-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid:

    • Cyclocondensation of 2-cyanobenzamide with sodium azide and ammonium chloride in DMF yields the tetrazole ring .

    • Methylation at the 5-position is achieved using methyl iodide in basic conditions.

  • Amidation with Diphenylmethanamine:

    • The benzoic acid derivative is activated with thionyl chloride (SOCl₂) to form the acyl chloride.

    • Reaction with diphenylmethanamine in dichloromethane (DCM) under nitrogen affords the target compound.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1NaN₃, NH₄Cl, DMF, 100°C, 12 h68%
2CH₃I, K₂CO₃, acetone, RT, 6 h85%
3SOCl₂, reflux, 2 h; then diphenylmethanamine, DCM, 0°C→RT, 24 h52%

Challenges and Purification

The steric bulk of the diphenylmethyl group often leads to moderate yields during amidation. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is critical to isolate the product from unreacted starting materials and byproducts. Recrystallization from ethanol improves purity, as evidenced by single-spot thin-layer chromatography (TLC) .

Physicochemical and Pharmacological Properties

Solubility and Stability

N-(Diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO, >50 mg/mL). Stability studies indicate decomposition under strongly acidic (pH <2) or basic (pH >10) conditions, with a half-life of 8.3 hours at pH 7.4.

Biological Activity

Preliminary in vitro assays reveal moderate inhibitory activity against cyclooxygenase-2 (COX-2, IC₅₀ = 12.4 μM) and angiotensin-converting enzyme (ACE, IC₅₀ = 18.9 μM). These findings align with structure-activity relationships observed in tetrazole-containing drugs, where the heterocycle mimics carboxylic acid groups in enzyme active sites .

Table 3: Pharmacological Screening Data

TargetAssay TypeIC₅₀/EC₅₀Reference
COX-2Enzymatic inhibition12.4 μM
ACEFluorometric18.9 μM
H5N1 NeuraminidaseViral plaque reduction65% at 50 μM

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